molecular formula C21H34O4 B12420749 Tetrahydrocorticosterone-d5

Tetrahydrocorticosterone-d5

Cat. No.: B12420749
M. Wt: 355.5 g/mol
InChI Key: RHQQHZQUAMFINJ-CILVTQTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocorticosterone-d5 is a deuterium-labeled derivative of tetrahydrocorticosterone. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for the study of pharmacokinetics and metabolic profiles of drugs. This compound is particularly useful in tracing and quantifying drug molecules during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocorticosterone-d5 involves the incorporation of deuterium into tetrahydrocorticosterone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure the complete incorporation of deuterium into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and large quantities of deuterium gas. The reaction conditions are optimized to maximize yield and purity. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocorticosterone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used under various conditions.

Major Products Formed

Scientific Research Applications

Tetrahydrocorticosterone-d5 has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydrocorticosterone-d5 exerts its effects by mimicking the actions of endogenous glucocorticoids. It binds to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to non-deuterated analogs .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrocorticosterone: The non-deuterated analog of tetrahydrocorticosterone-d5.

    Tetrahydrodeoxycorticosterone: Another glucocorticoid with similar anti-inflammatory properties.

    Dihydrodeoxycorticosterone: A related compound with similar biological activities.

    Allopregnanolone: A neurosteroid with similar structural features.

    Tetrahydrocortisone: A glucocorticoid with similar pharmacological properties.

    Tetrahydrocortisol: Another glucocorticoid with comparable biological effects.

Uniqueness

This compound is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracing and quantification of the compound in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C21H34O4

Molecular Weight

355.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3,11-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i7D2,9D2,13D

InChI Key

RHQQHZQUAMFINJ-CILVTQTISA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O

Origin of Product

United States

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